[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13493355
InChI: InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
SMILES: CN1CCC(C1)N(C)CC(=O)O
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13493355

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name 2-[methyl-(1-methylpyrrolidin-3-yl)amino]acetic acid
Standard InChI InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Standard InChI Key LIURLGNVDSYFFF-UHFFFAOYSA-N
SMILES CN1CCC(C1)N(C)CC(=O)O
Canonical SMILES CN1CCC(C1)N(C)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle—with a methyl group at the 1-position and a [methyl-amino]-acetic acid substituent at the 3-position. This configuration introduces two chiral centers at the 3-position of the pyrrolidine ring and the α-carbon of the acetic acid moiety, resulting in four possible stereoisomers. The IUPAC name, 2-[methyl-(1-methylpyrrolidin-3-yl)amino]acetic acid, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
IUPAC Name2-[methyl-(1-methylpyrrolidin-3-yl)amino]acetic acid
SMILESCN1CCC(C1)N(C)CC(=O)O
InChI KeyJUOVTQCEUCMNFM-UHFFFAOYSA-N
PubChem CID65063644

The planar structure and polar functional groups confer moderate water solubility, while the pyrrolidine ring enhances lipid permeability, making it a candidate for central nervous system (CNS)-targeted therapeutics .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of [methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves a multi-step process:

  • Pyrrolidine Ring Formation: A cyclization reaction between malic acid (compound I) and methylamine (compound II) under reflux conditions generates 3-hydroxy-1-methylcyclobutanediamide (compound III) .

  • Reductive Amination: Compound III undergoes reduction using sodium borohydride or analogous agents to yield 1-methyl-3-pyrrolidinol .

  • Functionalization: The amino-acetic acid moiety is introduced via nucleophilic substitution or coupling reactions, often employing ethyl bromoacetate followed by hydrolysis.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Malic acid, methylamine, toluene, reflux65%
2NaBH₄, THF, 0°C to RT72%
3Ethyl bromoacetate, K₂CO₃, DMF58%

Optimized protocols prioritize safety by avoiding pyrophoric reductants like lithium aluminum hydride, instead favoring sodium borohydride . The use of toluene or xylene as solvents improves reaction efficiency, while crystallization steps enhance intermediate purity .

CompoundTargetEC₅₀ (nM)Selectivity (M₃ vs. M₁/M₂)
[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acidM₃ mAChR12015-fold
(R)-2-(Methyl(1-methylpiperidin-3-yl)amino)acetic acidM₃ mAChR9522-fold
Thiazolamine derivative 3g M₃ mAChR4550-fold

Comparative Analysis with Related Compounds

Stereochemical Considerations

Enantiomeric purity significantly impacts pharmacological activity. The (R)-configuration at the pyrrolidine 3-position improves M₃ mAChR binding by 3-fold compared to the (S)-enantiomer . Racemic mixtures, in contrast, show reduced efficacy and selectivity, underscoring the need for asymmetric synthesis .

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